



Synthesis of Mirabegron using 2-(4-Aminophenyl)ethylamine as a precursor

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Compound of Interest

Compound Name: 2-(4-Aminophenyl)ethylamine

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Application Notes and Protocols for the Synthesis of Mirabegron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron (marketed as Myrbetriq® or Betmiga®) is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1] Its mechanism of action involves the relaxation of the detrusor muscle in the bladder during the urine storage phase, leading to an increase in bladder capacity.[2][3][4][5] This document provides detailed application notes and protocols for the synthesis of Mirabegron, utilizing **2-(4-aminophenyl)ethylamine** as a key precursor. The synthesis involves the preparation of the key intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol, followed by its coupling with a thiazole derivative to yield Mirabegron.

Introduction

The synthesis of Mirabegron can be achieved through various routes. A common strategy involves the preparation of the chiral intermediate (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol from 2-(4-nitrophenyl)ethylamine, which is subsequently reduced to the corresponding aniline. This aniline derivative is then coupled with (2-amino-1,3-thiazol-4-



yl)acetic acid or its activated form to furnish Mirabegron. This document outlines a representative synthetic approach with detailed protocols and quantitative data.

Data Presentation

Table 1: Synthesis of Mirabegron Intermediates and Final Product



Step	Reaction	Key Reagents	Product	Yield (%)	Purity (%)	Referenc e
1	Reductive Amination	2-(4- Nitrophenyl)ethylamin e hydrochlori de, (R)- Mandelic acid, EDC, HOBt, Borane- tetrahydrof uran complex	(R)-2-[[2'- (4- nitrophenyl)ethyl]amin o]-1- phenyletha nol	Not Isolated	Not Applicable	[1]
2	Nitro Reduction	(R)-2-[[2'- (4- nitrophenyl)ethyl]amin o]-1- phenyletha nol, Palladium on carbon, Hydrogen	(R)-2-[[2- (4- aminophen yl)ethyl]ami no]-1- phenyletha nol	~86% (from mandelic acid)	>99%	[1]
3	Amide Coupling	(R)-2-[[2- (4- aminophen yl)ethyl]ami no]-1- phenyletha nol hydrochlori de, (2- amino-1,3- thiazol-4-	Mirabegron	84.5%	99.80%	[5]



		yl)acetic acid, EDC·HCl				
3a	Alternative Amide Coupling	(R)-2-{[2- (4- aminophen yl)ethyl]ami no}-1- phenyletha nol, (2- amino-1,3- thiazol-4- yl)acetyl chloride, Potassium carbonate	Mirabegron	70%	Not Specified	[6][7]

Experimental Protocols

Step 1 & 2: Synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol

This procedure combines the reductive amination of 2-(4-nitrophenyl)ethylamine with (R)-mandelic acid and subsequent reduction of the nitro group.

Materials:

- (R)-Mandelic acid
- 4-Nitrophenylethylamine hydrochloride
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- 1-Hydroxybenzotriazole (HOBt)
- Triethylamine



- Borane-tetrahydrofuran complex (BH3-THF)
- Palladium on carbon (10 wt. % Pd/C)
- Methanol
- Tetrahydrofuran (THF)

Procedure:

- Amide Formation: To a solution of (R)-mandelic acid in THF, add EDC and HOBt at room temperature. Stir the mixture for 30 minutes. Add 4-nitrophenylethylamine hydrochloride and triethylamine to the reaction mixture. Continue stirring at room temperature for 12-16 hours.
- Work-up and Amide Reduction: Upon reaction completion (monitored by TLC or LC-MS), the
 reaction mixture is worked up to isolate the intermediate amide, (R)-2-hydroxy-N-[2-(4nitrophenyl)ethyl]-2-phenylacetamide. This crude amide is then dissolved in THF. To this
 solution, add borane-tetrahydrofuran complex dropwise at 0 °C. After the addition, the
 reaction mixture is heated to reflux for 3-6 hours.
- Nitro Reduction: After the amide reduction is complete, the reaction is cooled, and the
 excess borane is quenched. The solvent is removed under reduced pressure. The residue is
 dissolved in methanol, and 10% Pd/C is added. The mixture is then subjected to
 hydrogenation (using a hydrogen balloon or a Parr hydrogenator) until the nitro group is
 completely reduced.
- Purification: The catalyst is removed by filtration through Celite, and the filtrate is
 concentrated under reduced pressure to yield the crude product, (R)-2-((4aminophenylethyl)amino)-1-phenylethanol. This can be purified by column chromatography
 or crystallization.[1]

Step 3: Synthesis of Mirabegron via Amide Coupling

Materials:

- (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride
- 2-Aminothiazole-4-yl-acetic acid

Methodological & Application





- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- Concentrated Hydrochloric Acid
- Water
- n-Butanol
- Toluene
- Aqueous Ammonia

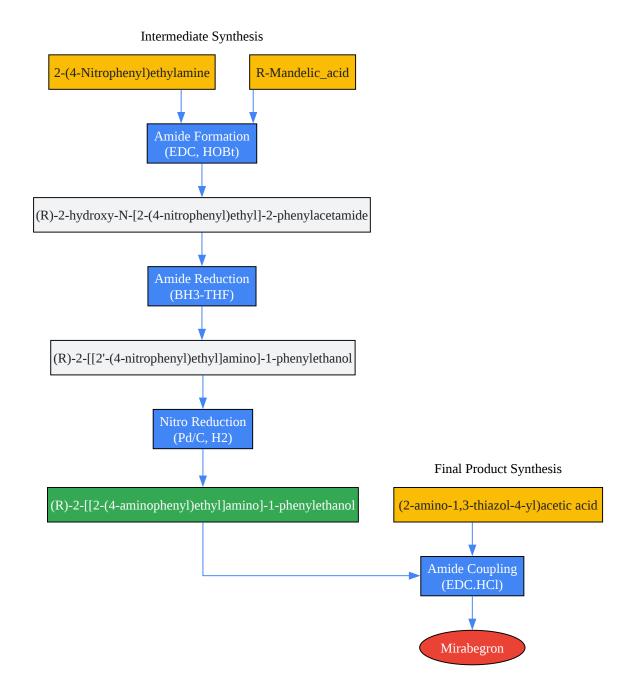
Procedure:

- To a mixture of (R)-2-[[2-(4-aminophenyl)ethyl]-amino]-1-phenylethanol hydrochloride (100 g) and 2-aminothiazole-4-yl-acetic acid (55.10 g) in water (1500 mL), add concentrated hydrochloric acid (35.61 g).[5]
- Add EDC·HCl (72.01 g) to the mixture at 28°C (±2) and stir for 1 hour.[5]
- Add an additional portion of EDC·HCl (7.2 g) and continue stirring for 2 hours.[5]
- Wash the reaction mixture with a mixture of ethyl acetate (400 mL) and n-butanol (100 mL).
 [5]
- To the aqueous layer, add n-butanol (1000 mL) followed by an aqueous solution of ammonia (20%, 80 mL).[5]
- Separate the organic layer and wash it successively with 5% aqueous ammonia (1000 mL) and then with water.[5]
- Partially concentrate the organic layer under vacuum and raise the temperature to 68°C (±2).
 [5]
- Add toluene (1400 mL) and gradually cool the solution to room temperature.
- Filter the resulting solid, wash with toluene, and dry under vacuum at 48°C (±2) to obtain Mirabegron.[5]

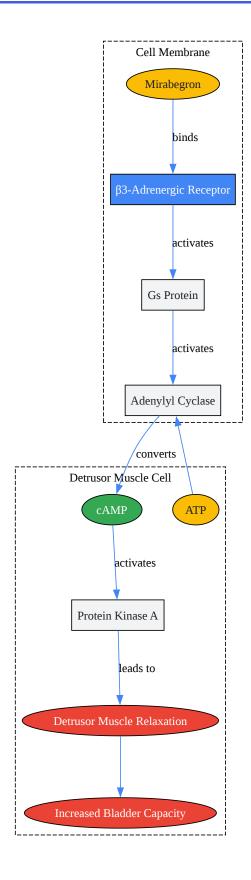


Mandatory Visualization Mirabegron Synthesis Workflow









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